L-threonic acid

Catalog No.
S625822
CAS No.
7306-96-9
M.F
C4H8O5
M. Wt
136.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-threonic acid

CAS Number

7306-96-9

Product Name

L-threonic acid

IUPAC Name

(2R,3S)-2,3,4-trihydroxybutanoic acid

Molecular Formula

C4H8O5

Molecular Weight

136.10 g/mol

InChI

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m0/s1

InChI Key

JPIJQSOTBSSVTP-STHAYSLISA-N

SMILES

C(C(C(C(=O)O)O)O)O

solubility

53 mg/mL

Synonyms

2,3,4-trihydroxy-(threo)-butanoic acid, calcium l-threonate, calcium threonate, ClariMem, L-TAMS compound, L-threonic acid magnesium salt, magnesium threonate, MMFS-01, threonate, threonic acid, threonic acid, (R*,R*)-isomer, threonic acid, (R-(R*,S*))-isomer, threonic acid, dl-, threonic acid, l-

Canonical SMILES

C(C(C(C(=O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)O)O

L-threonic acid is the L-enantiomer of threonic acid. It has a role as a plant metabolite, a Daphnia magna metabolite and an algal metabolite. It is a conjugate acid of a L-threonate. It is an enantiomer of a D-threonic acid.
L-threonic acid is a natural product found in Lotus burttii, Lotus tenuis, and other organisms with data available.

L-threonic acid is a four-carbon sugar acid with a defined (2R,3S) stereochemical configuration. It is a primary and metabolically active degradation product of L-ascorbic acid (Vitamin C) in biological systems [REFS-1, REFS-2]. Its structure, featuring multiple hydroxyl groups and a carboxylic acid function, makes it a key chiral precursor for organic synthesis and a biologically relevant molecule for specialized formulations, distinct from its parent compound or its various salt forms [REFS-3, REFS-4].

Substituting L-threonic acid is often unviable due to critical differences in chemical and biological function. Its enantiomer, D-threonic acid, possesses the opposite stereochemistry, making it unsuitable for stereospecific synthesis pathways where the (2R,3S) configuration is required [1]. Common salt forms, such as calcium L-threonate, introduce extraneous ions and exhibit significantly different solubility profiles, impacting formulation and processability in aqueous and organic media [REFS-2, REFS-3]. Furthermore, relying on its metabolic precursor, L-ascorbic acid, fails to leverage the specific biological activities of L-threonate itself, such as its demonstrated ability to directly stimulate cellular uptake of Vitamin C [2]. These factors make the specific procurement of the free L-threonic acid essential for reproducible outcomes in both chemical and biological applications.

Superior Aqueous Solubility for Concentrated Formulations and Stock Solutions

L-threonic acid offers exceptionally high solubility in water, a critical advantage for preparing concentrated stock solutions or aqueous-based formulations. Its documented solubility is approximately 893 g/L at 25°C . In contrast, its most common salt form, calcium L-threonate, is significantly less soluble; one technical datasheet indicates that preparing even a 2.5 mM solution (~0.77 g/L) requires sonication, implying solubility orders of magnitude lower than the free acid .

Evidence DimensionAqueous Solubility at 25°C
Target Compound DataApprox. 893 g/L
Comparator Or BaselineCalcium L-threonate: Significantly lower solubility, with a ~0.77 g/L solution requiring sonication.
Quantified Difference>1000x higher solubility demonstrated for the free acid compared to a prepared solution of its calcium salt.
ConditionsAqueous solution at or near room temperature.

For applications requiring high-concentration aqueous systems or avoiding extraneous mineral ions, the free acid is the only viable choice over its common salt substitutes.

Demonstrated Bioactivity: Stimulation of Cellular Ascorbic Acid Uptake

L-threonate, the dissociated form of L-threonic acid, has been shown to directly enhance the uptake of L-ascorbic acid (Vitamin C). In a study using a human T-lymphoma cell line, preincubation with calcium L-threonate stimulated ascorbic acid uptake in a dose-dependent manner [1]. This indicates that L-threonate is not merely a passive metabolite but an active modulator of Vitamin C transport, an effect not obtained by administering ascorbic acid alone.

Evidence DimensionCellular Ascorbic Acid Uptake
Target Compound DataDose-dependent stimulation of uptake.
Comparator Or BaselineBaseline uptake of ascorbic acid without L-threonate.
Quantified DifferenceStatistically significant, dose-dependent increase in uptake.
ConditionsHuman T-lymphoma cells (in vitro).

This provides a clear mechanistic rationale for including L-threonic acid or its salts in advanced Vitamin C formulations to increase bioavailability, justifying its procurement over standard ascorbic acid.

Absolute Stereochemical Control for Asymmetric Synthesis

L-threonic acid provides a fixed (2R,3S) stereochemistry, making it a valuable chiral pool starting material. In asymmetric synthesis, the absolute configuration of the precursor dictates the stereochemistry of the final product. Using L-threonic acid ensures the formation of a specific enantiomer or diastereomer. The use of its optical antipode, D-threonic acid, would necessarily lead to the opposite enantiomer, while achiral starting materials would result in a racemic mixture requiring costly and difficult resolution steps.

Evidence DimensionStereochemical Outcome of Synthesis
Target Compound DataProvides a single, defined (2R,3S) stereochemical pathway.
Comparator Or BaselineD-threonic acid (yields the opposite enantiomer) or achiral precursors (yield a racemic mixture).
Quantified DifferenceAbsolute (100% vs. 0% of the desired enantiomer relative to its antipode).
ConditionsStandard protocols for stereospecific organic synthesis.

For chemists developing chiral drugs, agrochemicals, or materials, procuring the correct enantiomer like L-threonic acid is a non-negotiable first step to ensure the synthesis of the correct, active molecule.

Formulation of High-Bioavailability Vitamin C and Mineral Supplements

Based on its demonstrated ability to enhance cellular uptake of ascorbic acid, L-threonic acid is the preferred choice for formulators developing next-generation Vitamin C products where enhanced absorption is a key performance metric and marketing claim [1]. Its high solubility also allows for the creation of concentrated liquid supplements where salts like calcium L-threonate would be impractical.

Precursor for Stereospecific Synthesis of Pharmaceuticals

As a readily available chiral building block, L-threonic acid is ideally suited for the multi-step synthesis of complex molecules where the (2R,3S) configuration is required to build in specific stereocenters. This is particularly relevant in pharmaceutical development, where only one enantiomer of a drug is typically active and the other may be inactive or harmful.

Development of Concentrated, pH-Controlled Aqueous Formulations

The superior aqueous solubility of L-threonic acid compared to its salts makes it the ideal candidate for preparing highly concentrated, stable stock solutions for research or manufacturing workflows . As a free acid, it allows for precise pH control of the final formulation, a critical parameter that is restricted when using a pre-formed salt like calcium L-threonate.

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

136.03717335 g/mol

Monoisotopic Mass

136.03717335 g/mol

Heavy Atom Count

9

UNII

75B0PMW2JF

Other CAS

7306-96-9
70753-61-6

Wikipedia

L-threonic acid
L-threonate

Dates

Last modified: 04-14-2024

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